Relebactam

Descripción general

Descripción

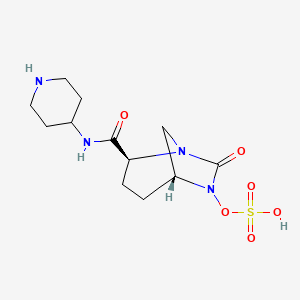

Relebactam es un inhibidor de beta-lactamasa utilizado en combinación con antibióticos para mejorar su eficacia. Es particularmente efectivo contra las bacterias productoras de beta-lactamasa, que son resistentes a muchos antibióticos beta-lactámicos. This compound se combina a menudo con imipenem y cilastatina para tratar infecciones complejas del tracto urinario, pielonefritis e infecciones intraabdominales complicadas en adultos .

In Vivo

Relebactam has been studied for its in vivo efficacy in the treatment of serious infections caused by Gram-negative bacteria. In a study conducted in mice, this compound was found to be effective in reducing the bacterial load in the lungs and spleen, and in preventing the spread of the infection to other organs.

In Vitro

Relebactam has also been studied for its in vitro efficacy in the treatment of Gram-negative bacterial infections. In a study conducted in vitro, this compound was found to be effective in inhibiting the growth of a variety of Gram-negative bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

Mecanismo De Acción

Relebactam funciona inhibiendo las enzimas beta-lactamasa, que son producidas por las bacterias para descomponer los antibióticos beta-lactámicos. Se une de forma no covalente al sitio de unión de la beta-lactamasa y luego se acilata de forma covalente al residuo de serina en el sitio activo de la enzima. Esto evita que la enzima hidrolice el antibiótico, lo que permite que el antibiótico ejerza su efecto bactericida. This compound es efectivo contra muchos tipos de beta-lactamasas, incluidas las enzimas de clase A y clase C de Ambler .

Actividad Biológica

Relebactam has been found to be active against a wide range of Gram-negative bacteria, including those resistant to other beta-lactam antibiotics. In a study conducted in vitro, this compound was found to be effective in inhibiting the growth of a variety of Gram-negative bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects on Gram-negative bacteria. In a study conducted in vitro, this compound was found to inhibit the growth of Gram-negative bacteria by blocking the action of beta-lactamases, enzymes produced by Gram-negative bacteria that break down beta-lactam antibiotics and render them ineffective. In addition, this compound was found to inhibit the production of biofilm, a protective coating produced by Gram-negative bacteria that can protect them from antibiotics.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Relebactam has a number of advantages and limitations for use in laboratory experiments. The primary advantage of using this compound in laboratory experiments is its broad-spectrum activity against Gram-negative bacteria, including those resistant to other beta-lactam antibiotics. However, there are a number of limitations to its use in laboratory experiments, including its relatively short half-life, its potential to cause adverse reactions in humans, and its potential to interact with other medications.

Direcciones Futuras

The development of Relebactam has opened up a number of potential future directions for research. One potential future direction is the development of new combinations of this compound with other antibiotics or other beta-lactamase inhibitors. Additionally, future research could focus on the optimization of the Merck-KGaA synthesis method for this compound, as well as on the development of new formulations of this compound for use in humans. Furthermore, future research could focus on the development of new therapeutic applications for this compound, such as the treatment of infections caused by Gram-positive bacteria, or the treatment of infections caused by drug-resistant bacteria. Finally, further research could focus on the development of new methods for the delivery of this compound, such as the use of nanoparticles or liposomes.

Métodos De Síntesis

Relebactam is synthesized by a process known as the Merck-KGaA method, which involves the condensation of imipenem and this compound in the presence of a base. The process is carried out in a two-step reaction, in which the imipenem is first reacted with the this compound to form the imipenem-relebactam complex, which is then reacted with a base to form the final product.

Aplicaciones Científicas De Investigación

Relebactam tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza para estudiar los mecanismos de inhibición de la beta-lactamasa y para desarrollar nuevos inhibidores de la beta-lactamasa.

Biología: this compound se utiliza en estudios microbiológicos para comprender los mecanismos de resistencia bacteriana.

Medicina: Se utiliza en la investigación clínica para desarrollar nuevos tratamientos para infecciones bacterianas, particularmente aquellas causadas por cepas resistentes.

Industria: This compound se utiliza en la industria farmacéutica para desarrollar terapias combinadas para infecciones bacterianas .

Safety and Hazards

Métodos De Preparación

Relebactam se sintetiza a través de una serie de reacciones químicas que implican la formación de una estructura diazabiciclooctano. La ruta sintética incluye el uso de piperidina y otros reactivos para formar el compuesto final. Los métodos de producción industrial implican la optimización de las condiciones de reacción para minimizar las impurezas y maximizar el rendimiento. Información detallada sobre las rutas sintéticas específicas y las condiciones de reacción se pueden encontrar en la literatura química especializada .

Análisis De Reacciones Químicas

Relebactam experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: También puede experimentar reacciones de reducción, aunque estas son menos comunes.

Sustitución: this compound puede participar en reacciones de sustitución, particularmente involucrando su estructura diazabiciclooctano. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. .

Comparación Con Compuestos Similares

Relebactam es similar a otros inhibidores de beta-lactamasa como avibactam, vaborbactam y durlobactam. Tiene propiedades únicas que lo hacen particularmente efectivo en combinación con imipenem y cilastatina. A diferencia de otros inhibidores de beta-lactamasa, this compound puede reformar su anillo de cinco miembros después de la desacilación, lo que le permite unirse nuevamente a las enzimas diana. Esto lo convierte en un potente inhibidor de las beta-lactamasas y aumenta la eficacia de los antibióticos con los que se combina .

Referencias

Propiedades

IUPAC Name |

[(2S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O6S/c17-11(14-8-3-5-13-6-4-8)10-2-1-9-7-15(10)12(18)16(9)22-23(19,20)21/h8-10,13H,1-7H2,(H,14,17)(H,19,20,21)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOBCLHAZXOKDQ-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NC3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NC3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Relebactam is a beta-lactamase inhibitor known to inhibit many types of beta-lactamases including Ambler class A and Ambler class C enzymes, helping to prevent [imipenem] from degrading in the body. Similar to the structurally-related [avibactam], first, relebactam binds non-covalently to a beta-lactamase binding site, then, it covalently acylates the serine residue in the active site of the enzyme. In contrast to some other beta-lactamase inhibitors, once relebactam de-acylates from the active site, it can reform it's 5 membered ring and is capable of rebinding to target enzymes. | |

| Record name | Relebactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1174018-99-5 | |

| Record name | Relebactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174018-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Relebactam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174018995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Relebactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RELEBACTAM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OQF7TT3PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)